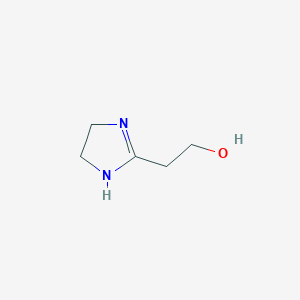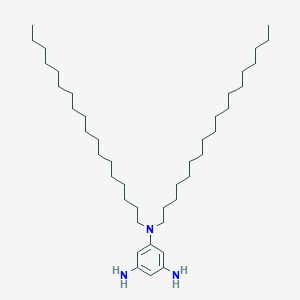
N~1~,N~1~-Dioctadecylbenzene-1,3,5-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-Dioctadecylbenzene-1,3,5-triamine is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with three amino groups, each attached to long octadecyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dioctadecylbenzene-1,3,5-triamine typically involves the reaction of benzene-1,3,5-triamine with octadecyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the halide groups with the amino groups on the benzene ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-Dioctadecylbenzene-1,3,5-triamine may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~-Dioctadecylbenzene-1,3,5-triamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The long alkyl chains can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.
Applications De Recherche Scientifique
N~1~,N~1~-Dioctadecylbenzene-1,3,5-triamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N1,N~1~-Dioctadecylbenzene-1,3,5-triamine involves its interaction with biological membranes and proteins. The long alkyl chains allow the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the activity of membrane-bound proteins and enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~3~,N~5~-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide: Similar in structure but with different functional groups.
N~1~,N~3~,N~5~-Tris(4-pyridyl)benzene-1,3,5-tricarboxamide: Contains pyridyl groups instead of octadecyl chains.
Uniqueness
N~1~,N~1~-Dioctadecylbenzene-1,3,5-triamine is unique due to its specific combination of long alkyl chains and amino groups, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring integration into lipid environments, such as in biological membranes or surfactant formulations.
Propriétés
Numéro CAS |
194354-81-9 |
|---|---|
Formule moléculaire |
C42H81N3 |
Poids moléculaire |
628.1 g/mol |
Nom IUPAC |
3-N,3-N-dioctadecylbenzene-1,3,5-triamine |
InChI |
InChI=1S/C42H81N3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45(42-38-40(43)37-41(44)39-42)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-39H,3-36,43-44H2,1-2H3 |
Clé InChI |
ZGNLUMMHOOHLEN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C1=CC(=CC(=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


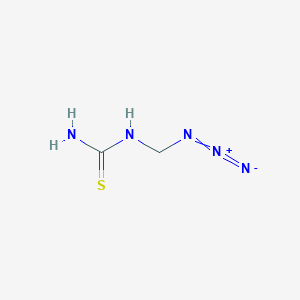
![N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12558870.png)

![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)
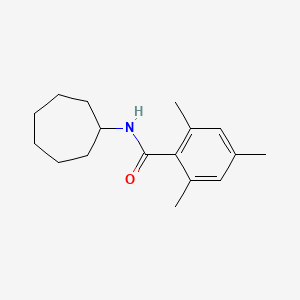
![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)

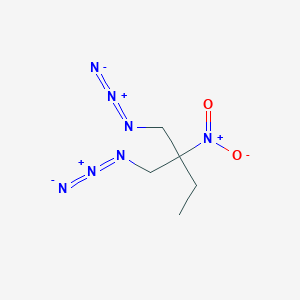
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)

![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)

![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
